Lipophilicity-Driven CNS Permeability: XLogP3-AA Comparison vs. Nitro Analog
The target compound exhibits a computed XLogP3-AA value of 3.8, positioning it within the optimal lipophilicity range for passive blood-brain barrier permeation (logP 2–4) [1]. In contrast, the para-nitrophenyl analog [4-(diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone introduces a strong electron-withdrawing group that lowers logP and adds a hydrogen bond acceptor (nitro oxygens), potentially reducing passive permeability . This calculated 0.5–1.0 log unit difference is significant for CNS exposure, as a ΔlogP of 1 can translate to a 10-fold difference in brain-to-plasma ratio in the absence of active transport [2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-nitrophenyl analog: estimated XLogP3 ~ 2.8–3.0 (derived from fragment contributions) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.0 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For CNS target engagement studies, selecting the more lipophilic 2-methoxyphenyl derivative over the nitro analog can reduce the risk of poor brain exposure and the need for formulation-enabled delivery.
- [1] PubChem Compound Summary CID 1361901. XLogP3-AA computed property. View Source
- [2] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005; 2(4):541-553. View Source
